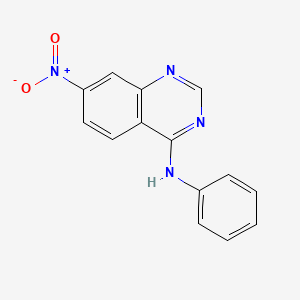

7-nitro-N-phenylquinazolin-4-amine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

171744-89-1 |

|---|---|

Formule moléculaire |

C14H10N4O2 |

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

7-nitro-N-phenylquinazolin-4-amine |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)11-6-7-12-13(8-11)15-9-16-14(12)17-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |

Clé InChI |

FHPNEDYOQKPVMZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis Methodologies for 7 Nitro N Phenylquinazolin 4 Amine and Its Analogs

General Synthetic Approaches to the Quinazoline (B50416) Core Structure

The quinazoline framework is a key structural motif found in numerous biologically active compounds and approved drugs. nih.govnih.gov Consequently, a variety of synthetic strategies have been developed to construct this heterocyclic system. These methods range from classical condensation reactions to modern metal-catalyzed and microwave-assisted techniques.

Classical Cyclocondensation Reactions in Quinazoline Synthesis

Classical cyclocondensation reactions represent the foundational methods for assembling the quinazoline ring. A well-established approach involves the reaction of anthranilic acid derivatives with various carbon and nitrogen sources. For instance, the Niementowski quinazoline synthesis utilizes the reaction of anthranilic acid with formamide (B127407) or its derivatives to produce quinazolinones, which can be further functionalized. vanderbilt.edufrontiersin.org Another classical method is the Bischler and Lang synthesis, which historically involved the decarboxylation of a quinazoline-2-carboxylic acid derivative. wikipedia.org The Gabriel synthesis offers another route, starting from o-nitrobenzylamine, which is reduced and then condensed with formic acid to form a dihydroquinazoline (B8668462) that is subsequently oxidized. wikipedia.org These methods, while historically significant, can sometimes be limited by harsh reaction conditions and lower yields. nih.gov

Metal-Catalyzed Coupling and Cyclization Strategies for Quinazolines

Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of quinazolines, offering milder conditions, greater functional group tolerance, and improved efficiency. frontiersin.orgnih.govnih.gov These reactions often involve the formation of carbon-nitrogen and carbon-carbon bonds to construct the heterocyclic ring. nih.gov

Various transition metals, including palladium, copper, iron, cobalt, and ruthenium, have been successfully employed in quinazoline synthesis. researchgate.netmdpi.commarquette.edu

Palladium-catalyzed reactions: Palladium catalysts are frequently used for cross-coupling reactions. For example, a three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives. organic-chemistry.org

Copper-catalyzed reactions: Copper catalysis is effective for both C-N and C-C bond formation. One-pot tandem reactions involving aldehydes, (2-aminophenyl)methanols, and an ammonium (B1175870) source have been developed using copper catalysts. nih.gov Copper-catalyzed direct amination of cyclic amides also provides a pathway to aminoquinazolines. organic-chemistry.org

Iron-catalyzed reactions: Iron, being an earth-abundant and less toxic metal, offers a more sustainable alternative. Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides is an efficient method for quinazoline synthesis. researchgate.net

Cobalt-catalyzed reactions: Cobalt catalysts have been used for the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles. mdpi.com

Ruthenium-catalyzed reactions: In situ generated ruthenium catalysts have shown high selectivity in the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. marquette.eduacs.org

These metal-catalyzed approaches often proceed through mechanisms such as acceptorless dehydrogenative coupling (ADC), where hydrogen gas is the only byproduct, making them atom-economical and environmentally benign. nih.govresearchgate.net

Microwave-Assisted Synthetic Routes to Quinazoline Derivatives

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. frontiersin.orgnih.gov The application of microwave technology has been successfully extended to the synthesis of quinazoline and quinazolinone derivatives. frontiersin.orgnih.govrsc.org

Microwave-assisted synthesis can be applied to various reaction types, including:

Cyclocondensation reactions: The reaction of anthranilic acid with lactim ethers to form pyrazino[2,1-b]quinazoline-3,6-diones is significantly improved under microwave irradiation, overcoming issues of low yields and epimerization seen with thermal methods. nih.gov

Metal-catalyzed reactions: Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be efficiently carried out in water or DMF under microwave conditions, providing a green and rapid synthesis of quinazolinones. rsc.org

Solvent-free reactions: The Niementowski reaction of anthranilic acid with formamide can be performed under solvent-free microwave conditions, offering operational simplicity and a straightforward work-up. frontiersin.org

The use of microwave assistance not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally friendly solvents like water. rsc.orgrsc.org

Direct Amination Approaches for Quinazoline Frameworks

Direct amination of pre-formed quinazoline or quinazolinone cores provides a straightforward route to amino-substituted derivatives. researchgate.net This approach is particularly useful for introducing the N-phenylamino group at the 4-position of the quinazoline ring.

One common strategy involves the conversion of a 4-hydroxyquinazoline (B93491) (quinazolin-4(3H)-one) to a 4-chloroquinazoline (B184009), which then undergoes nucleophilic aromatic substitution (SNAr) with an amine. nih.gov For example, 4-chloro-2-(morpholin-4-yl)quinazoline can be reacted with various anilines to produce N-phenylquinazolin-4-amine derivatives. nih.gov

More direct methods that avoid the isolation of the chloro intermediate have also been developed. An efficient direct amination of quinazolin-4(3H)-ones has been reported using N,N-dimethylformamide (DMF) as both a nitrogen source and a solvent, mediated by 4-toluenesulfonyl chloride for C-OH bond activation. organic-chemistry.org This method allows for the synthesis of 4-(dimethylamino)quinazolines at room temperature in high yields. organic-chemistry.org Copper-catalyzed direct amination of cyclic amides using DMF has also been demonstrated as a viable route. organic-chemistry.org

Precursor Synthesis Strategies for 7-Nitroquinazoline Intermediates

The introduction of a nitro group at the 7-position of the quinazoline ring is a key step in the synthesis of 7-nitro-N-phenylquinazolin-4-amine. This is typically achieved through nitration of a pre-existing quinazoline or quinazolinone derivative.

Nitration Reactions on Quinazoline Derivatives

Nitration is a common electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. In the case of the quinazoline scaffold, the position of nitration is influenced by the existing substituents and the reaction conditions.

The nitration of quinazoline itself with fuming nitric acid in concentrated sulfuric acid typically yields 6-nitroquinazoline (B1619102). nih.gov For the synthesis of 7-nitro derivatives, a different precursor is often required. For instance, 7-fluoro-4-hydroxy quinazoline can be nitrated to produce 7-fluoro-6-nitro-4-hydroxy quinazoline. google.com This intermediate can then be further modified. The synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline starts from 7-fluoro-6-nitroquinazolin-4-ol, which is first converted to the 7-methoxy derivative and then undergoes chlorination and nucleophilic substitution. webofproceedings.org

The synthesis of 2-substituted-6-nitro-3-(2-(2-phenylthiazole-4-yl)ethyl)quinazolin-4(3H)-ones involves the use of 2-methyl-6-nitro-1,3-benzoxazin-4-one as a key intermediate, which is derived from a nitrated anthranilic acid precursor. nih.gov

Synthesis of Dihydroxy and Dichloro-7-nitroquinazoline Precursors

The preparation of key precursors like dihydroxy and dichloro-7-nitroquinazolines is a critical step in the synthesis of more complex derivatives.

Another approach involves the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-4-fluorobenzoic acid. nih.gov This dione (B5365651) can then be chlorinated to produce 2,4-dichloro-7-fluoroquinazoline. nih.govscispace.com Specifically, the reaction of 7-fluoroquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride (POCl₃) and N,N-diethylaniline yields the corresponding 2,4-dichloro-7-fluoroquinazoline. nih.gov A similar chlorination of 7-chloro-3H-quinazolin-4-one using phosphorus oxychloride at 100°C produces 4,7-dichloroquinazoline (B1295908) in high yield. chemicalbook.com

Specific Synthetic Routes to 4-Aminoquinazoline Derivatives

The introduction of an amino group at the C4 position of the quinazoline ring is a pivotal step in synthesizing the target compound and its analogs.

Nucleophilic Substitution Reactions at the C4 Position

The C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This reactivity is frequently exploited to introduce various amino groups. The regioselectivity for substitution at the C4 position over the C2 position is a well-documented phenomenon, particularly when using 2,4-dichloroquinazoline (B46505) precursors. nih.gov Theoretical calculations, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), support the observation that the C4 position is more electrophilic and thus more prone to nucleophilic attack. nih.gov

Condensation of Halogenated Quinazolines with Aniline (B41778) Derivatives

A widely employed method for the synthesis of 4-anilinoquinazoline (B1210976) derivatives is the condensation of a 4-chloroquinazoline with an appropriate aniline. This reaction is a classic example of nucleophilic aromatic substitution. For instance, the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 4-ethynylphenylamine in isopropanol (B130326) at reflux results in the formation of N-(3-ethynylphenyl)-6,7-bis-(2-methoxyethoxy)-quinazolin-4-amine hydrochloride. nih.gov Similarly, various substituted anilines can be reacted with 4-chloroquinazolines to produce a diverse library of N-phenylquinazolin-4-amine derivatives. nih.govresearchgate.net The reaction conditions can be optimized, and in some cases, the use of a base like pyridine (B92270) is beneficial. nih.gov

Synthetic Pathways for this compound

The direct synthesis of this compound can be achieved through several strategic routes, often building upon the foundational reactions described above.

Multistep Synthesis from Anthranilic Acid Derivatives

A general and versatile approach to quinazoline derivatives begins with substituted anthranilic acids. generis-publishing.com For the synthesis of this compound, a suitable starting material would be a 2-amino-4-nitrobenzoic acid derivative. The synthesis of 4-chloro-7-fluoro-6-nitroquinazoline, an important intermediate, starts from 2-amino-4-fluorobenzoic acid. google.com This process involves the formation of 7-fluoro-4-hydroxyquinazoline, followed by nitration to introduce the nitro group, and subsequent chlorination with thionyl chloride to yield the reactive 4-chloro-7-fluoro-6-nitroquinazoline. google.com

Derivatization from 4-Chloro-7-nitroquinazoline (B27136) Intermediates

The most direct route to this compound involves the reaction of a 4-chloro-7-nitroquinazoline intermediate with aniline. This is a nucleophilic substitution reaction where the aniline displaces the chlorine atom at the C4 position. For example, the synthesis of (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine is achieved by reacting 4-chloro-7-fluoro-6-nitro-quinazoline with 4-chloro-3-trifluoromethyl-phenylamine. researchgate.net This highlights the general applicability of reacting a halogenated nitroquinazoline with an aniline to obtain the desired N-phenylquinazolin-4-amine derivative. The synthesis of 2,4-dichloro-7-nitroquinazoline (B58027) provides a key intermediate for such reactions. chemicalbook.com

Comparative Analysis of Synthetic Efficiency and Yields

The synthesis of 4-anilinoquinazoline derivatives, including the specific compound this compound, is a cornerstone for the development of various biologically active molecules. nih.govpublish.csiro.au The efficiency of these synthetic pathways is often dictated by factors such as the choice of catalyst, reaction conditions, and the nature of the starting materials.

A prevalent method for synthesizing these compounds is through the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a quinazoline core, which has a leaving group like a halogen at the C4 position, with an appropriate aniline derivative. The reactivity of this reaction can be significantly influenced by the nature of the leaving group. For instance, in the synthesis of similar nitro-substituted aromatic compounds, the use of a fluoride (B91410) (like in NBD-F) as a leaving group has been shown to produce significantly higher yields compared to a chloride (like in NBD-Cl), with reported yields jumping from 12% to 75% in specific cases. ucla.edu This principle suggests that a 4-fluoro-7-nitroquinazoline precursor would likely be more efficient for the synthesis of this compound.

Copper-catalyzed reactions offer an efficient and economical route for producing 4-aminoquinazoline derivatives. organic-chemistry.org These methods often utilize readily available starting materials and can proceed under relatively mild conditions. For example, the reaction of substituted 2-bromobenzonitriles with amidines or guanidine, catalyzed by copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA), has been shown to produce good yields with reaction times ranging from 3 to 12 hours. organic-chemistry.org The efficiency of this copper-catalyzed approach is influenced by the electronic properties of the substituents on the benzonitrile (B105546) ring, with electron-deficient groups generally leading to higher reaction rates. organic-chemistry.org

The following tables provide a comparative look at the yields reported for different synthetic strategies and a detailed breakdown of a specific multi-step synthesis.

Table 1: Comparative Yields of Different Synthetic Methodologies for 4-Anilinoquinazoline Analogs

| Synthetic Method | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | NBD-F | 75% | ucla.edu |

| Nucleophilic Aromatic Substitution | NBD-Cl | 12% | ucla.edu |

| Copper-Catalyzed Amination | CuI / DMEDA | Good | organic-chemistry.org |

| Nucleophilic Aromatic Substitution | NaOH / Iron Powder | 99% (Step 1), Quantitative (Step 2) | mdpi.com |

Table 2: Step-wise Yields for the Synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline

| Reaction Step | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Methoxylation | 7-fluoro-6-nitroquinazolin-4-ol | KOH, Methanol (B129727) | 7-methoxy-6-nitroquinazolin-4-ol | 92% | webofproceedings.org |

| 2. Chlorination | 7-methoxy-6-nitroquinazolin-4-ol | SOCl₂, DMF | 4-chloro-7-methoxy-6-nitroquinazoline | 86% | webofproceedings.org |

Chemical Transformations and Derivatization of 7 Nitro N Phenylquinazolin 4 Amine

Structural Modifications at the N-phenyl Moiety

The N-phenyl group of 7-nitro-N-phenylquinazolin-4-amine can be readily varied by selecting appropriately substituted anilines during the synthesis. A common synthetic route involves the cyclization of an activated 2-amino-5-nitrobenzonitrile (B98050) precursor with a range of substituted anilines.

One established method begins with refluxing 2-amino-5-nitrobenzonitrile with triethyl orthoformate in the presence of acetic anhydride (B1165640) to form a formimidate intermediate. This intermediate is then cyclized by refluxing it with various substituted anilines in acetic acid to yield the corresponding 7-nitro-N-arylquinazolin-4-amine derivatives. nih.gov This approach allows for the introduction of different substituents on the N-phenyl ring, thereby modulating the properties of the final molecule. nih.gov

Alternatively, the synthesis can proceed via a 4-chloro-7-nitroquinazoline (B27136) intermediate. This intermediate can be reacted with different substituted anilines to yield the target N-aryl compounds. nih.gov However, this nucleophilic substitution reaction can be challenging with electron-poor anilines; reactions attempted with anilines bearing strong electron-withdrawing groups like cyano or nitro groups may not proceed to completion. nih.gov

Table 1: Examples of N-phenyl Substituted 7-Nitroquinazolin-4-amine Derivatives An interactive data table will be available in a future version.

| Compound Name | Substituent on N-phenyl | Starting Materials | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-7-nitroquinazolin-4-amine | 3-Chloro | 2-amino-5-nitrobenzonitrile, 3-chloroaniline | nih.gov |

| N-(3-methoxyphenyl)-7-nitroquinazolin-4-amine | 3-Methoxy | 2-amino-5-nitrobenzonitrile, 3-methoxyaniline | nih.gov |

Functionalization Reactions on the Quinazoline (B50416) Core

While many syntheses build the quinazoline core from substituted precursors, functionalization can also be planned to introduce groups at other positions, such as C2. For instance, incorporating a morpholine (B109124) moiety at the C2 position can be achieved by modifying the initial synthetic strategy.

A synthetic route to 2-morpholino derivatives involves the cyclization of substituted anthranilic acids with morpholine-4-carboxamide (B177924) to form a 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one. nih.gov To produce the desired 7-nitro derivative, 5-nitroanthranilic acid would be the appropriate starting material. The resulting quinazolinone is then chlorinated, typically with phosphorus oxychloride, to create a reactive 4-chloro-2-morpholinoquinazoline (B1313908) intermediate. The final step is the substitution reaction with an aniline (B41778) to yield the N-phenylquinazolin-4-amine product. nih.gov

Table 2: Example of C2-Functionalized this compound An interactive data table will be available in a future version.

| Compound Name | C2-Substituent | Synthetic Precursors | Reference |

|---|---|---|---|

| 2-morpholino-7-nitro-N-phenylquinazolin-4-amine | Morpholino | 5-nitroanthranilic acid, morpholine-4-carboxamide, aniline | nih.gov |

Reactivity and Transformations of the Nitro Group at Position 7

The nitro group at the C7 position is a key functional handle that can be readily transformed, most commonly into an amino group. This reduction opens up a vast number of subsequent derivatization possibilities. The resulting 7-amino-N-phenylquinazolin-4-amine is a critical intermediate for the synthesis of more complex molecules and hybrid structures.

A widely used method for this reduction is treatment with stannous chloride (SnCl₂) in a solvent such as methanol (B129727) under a nitrogen atmosphere. nih.gov This reaction proceeds efficiently to convert the 7-nitro derivatives into their 7-amino counterparts. nih.gov The successful reduction is easily confirmed by proton NMR spectroscopy, which shows the appearance of a new signal corresponding to the amino (NH₂) protons. nih.gov An alternative method for the reduction of a nitro group on a quinazolinone ring involves catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.org

Table 3: Reduction of the 7-Nitro Group An interactive data table will be available in a future version.

| Reactant | Product | Reagents | Reference |

|---|---|---|---|

| This compound | N-phenyl-7-aminoquinazolin-4-amine | Stannous chloride (SnCl₂) in Methanol | nih.gov |

| 7-nitro-2-phenylquinazolin-4(3H)-one | 7-amino-2-phenylquinazolin-4(3H)-one | 5% Pd/C, H₂ | rsc.org |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The 7-amino-N-phenylquinazolin-4-amine derivative, obtained from the reduction of the parent nitro compound, is a valuable platform for constructing hybrid molecules. These molecules combine the quinazoline scaffold with other pharmacologically relevant moieties to create compounds with novel or enhanced biological activities.

One prominent strategy involves converting the 7-amino group into a reactive isothiocyanate by treating it with thiophosgene. This isothiocyanate intermediate can then be reacted with a variety of primary or secondary amines to generate a library of thiourea (B124793) derivatives. nih.gov This approach has been used to synthesize a series of (4-phenylamino)quinazoline alkylthiourea compounds. nih.gov

Drawing from broader strategies in quinazoline chemistry, other hybrid structures can be envisioned. For example, the amino group could be used as a handle to link to other heterocyclic systems like thiazolidinones or triazoles, a strategy that has been applied to other aminated quinazolinone cores to generate novel hybrids. rsc.org

Table 4: Examples of Hybrid Molecules Derived from 7-Amino-N-phenylquinazolin-4-amine An interactive data table will be available in a future version.

| Hybrid Moiety | Linkage | Synthetic Strategy | Reference |

|---|---|---|---|

| Benzylthiourea | Thiourea | Reaction of the 7-isothiocyanate derivative with benzylamine | nih.gov |

| Alkylthiourea | Thiourea | Reaction of the 7-isothiocyanate derivative with various alkylamines | nih.gov |

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structural arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 7-nitro-N-phenylquinazolin-4-amine.

In the ¹H NMR spectrum, the chemical shifts, multiplicities, and coupling constants of the protons provide detailed information about their chemical environment and connectivity. The spectrum is expected to show distinct signals for the protons on the quinazoline (B50416) ring system and the N-phenyl group. The protons on the nitro-substituted ring of the quinazoline are anticipated to be shifted downfield due to the electron-withdrawing nature of the nitro group. The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms in the aromatic rings will resonate in the typical downfield region. The presence of the nitro group is expected to influence the chemical shifts of the carbons in the 7-position of the quinazoline ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.5 - 9.0 | d | H-5 |

| 8.0 - 8.4 | dd | H-6 |

| 7.8 - 8.2 | d | H-8 |

| 7.2 - 7.6 | m | Phenyl-H |

| 9.5 - 10.5 | br s | N-H |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 155 - 160 | C-4 |

| 150 - 155 | C-2 |

| 145 - 150 | C-7 |

| 140 - 145 | C-8a |

| 130 - 135 | Phenyl-C (ipso) |

| 120 - 130 | Aromatic C-H |

| 115 - 120 | C-4a |

| 110 - 115 | C-5, C-6, C-8 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The N-H stretching vibration of the secondary amine is anticipated to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=N stretching within the quinazoline ring system will likely produce a strong absorption band in the 1620-1650 cm⁻¹ region. Crucially, the presence of the nitro group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H Stretch |

| 3000 - 3100 | Weak-Medium | Aromatic C-H Stretch |

| 1620 - 1650 | Strong | C=N Stretch |

| 1500 - 1550 | Strong | Asymmetric NO₂ Stretch |

| 1450 - 1500 | Medium-Strong | Aromatic C=C Stretch |

| 1300 - 1350 | Strong | Symmetric NO₂ Stretch |

| 700 - 900 | Strong | Aromatic C-H Bend |

Note: The data in this table represents typical ranges for the indicated functional groups and is based on general spectroscopic principles and data from related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural components of a molecule through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the quinazoline and phenyl rings. Common fragmentation pathways for related quinazoline structures have been observed, and similar patterns would be anticipated for this compound.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - C₆H₅NH]⁺ | Loss of aniline (B41778) |

Note: The data in this table is a prediction based on the expected fragmentation patterns of similar chemical structures and has not been experimentally confirmed for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It determines the percentage by weight of each element (carbon, hydrogen, nitrogen) present in the molecule. The experimentally determined percentages should closely match the theoretically calculated values based on the molecular formula of this compound (C₁₄H₁₀N₄O₂).

Table 5: Theoretical Elemental Composition of this compound

| Element | Theoretical Percentage (%) |

| Carbon (C) | 63.15 |

| Hydrogen (H) | 3.79 |

| Nitrogen (N) | 21.04 |

| Oxygen (O) | 12.02 |

Note: These are the theoretically calculated values. Experimental results should be within ±0.4% of these values to confirm the purity and composition of the compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

A suitable HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The detection is typically carried out using a UV detector, set at a wavelength where the compound exhibits strong absorbance, which for a nitroaromatic compound is expected to be in the UV-Vis region. The purity of the compound is determined by the percentage area of the main peak in the chromatogram. Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the synthesis reaction and for preliminary purity checks, often using a mobile phase of ethyl acetate (B1210297) and hexane. nih.gov

Structure Activity Relationship Sar Studies of 7 Nitro N Phenylquinazolin 4 Amine Derivatives

Influence of Substituents on the N-phenyl Ring on Biological Activity

The N-phenyl ring at the 4-position of the quinazoline (B50416) core is a critical site for modification, and the nature of its substituents significantly modulates biological activity. SAR studies on analogous 4-anilinoquinazolines have shown that introducing bulky, lipophilic, and electron-withdrawing groups, such as chlorine or bromine, at the meta (C-3') and para (C-4') positions of the aniline (B41778) ring is often preferred for enhanced activity. ijcce.ac.ir Conversely, the ortho (C-2') position appears to better accommodate smaller substituents like fluorine or hydrogen. ijcce.ac.ir

In the context of anticancer activity, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, the substitution pattern on the N-phenyl ring is pivotal. For a series of 6-nitro-4-(substituted anilino)quinazolines, derivatives bearing a 3,4-dichloro or a 3-chloro-4-fluoro substitution on the N-phenyl ring demonstrated potent EGFR inhibitory activity. This suggests that specific halogenation patterns on this ring are key determinants for potent enzyme inhibition.

Furthermore, research on related quinazoline derivatives has revealed that while substitutions on a benzyl (B1604629) group attached elsewhere in the molecule did not always successfully diminish EGFR kinase inhibition, modifications on the N-phenyl ring remain a primary strategy for tuning activity. nih.gov This is because the N-phenyl moiety often fits into a specific pocket of the target enzyme, and its substituents can form crucial interactions or cause steric hindrance, thereby influencing binding affinity. nih.gov For instance, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, a related scaffold, varying the substituents on a phenyl ring at a different position showed that electronic, lipophilic, and steric properties all influenced antimycobacterial activity. mdpi.com

Impact of the Nitro Group Position and Electronic Nature

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties, polarity, and potential biological interactions of the parent molecule. nih.gov Its position on the quinazoline ring is a critical factor for biological activity. In many heterocyclic compounds, a nitro group at the 7-position is known to enhance therapeutic action. nih.gov

For quinazoline-based anticancer agents, the placement of the nitro group is crucial. Studies on nitracrine, an acridine (B1665455) derivative, showed that the absence of the nitro group or its relocation from the optimal position leads to a reduction in activity. nih.gov This underscores the importance of the specific electronic environment created by the nitro group at a particular position. The reduction of the nitro group can also be a key step in the metabolic activation or detoxification of a compound, forming intermediates that can interact with biological macromolecules. nih.gov

In a study of 6-nitro-4-substituted quinazoline derivatives, the 6-nitro substitution was a core feature of the synthesized library aimed at EGFR inhibition. nih.gov While this study focused on the 6-position, the general principle holds that the location of such a potent electron-withdrawing group dramatically affects the molecule's interaction with its biological target. Shifting the nitro group from position 7 to position 6, or other locations, would alter the electron density distribution across the quinazoline ring system, thereby affecting key interactions, such as hydrogen bonds or π-stacking with amino acid residues in an enzyme's active site. For instance, in quinoxaline (B1680401) derivatives, another class of nitrogen-containing heterocycles, the presence of an electron-withdrawing nitro group at the 7-position was found to decrease activity in a specific anticancer assay, highlighting that the electronic contribution of the nitro group is highly context-dependent. mdpi.com

Effects of Modifications on the Quinazoline Core System

Modifications to the quinazoline core, beyond the N-phenyl ring and the nitro group, provide another avenue to modulate biological activity. The properties of quinazoline derivatives are strongly influenced by the nature and positioning of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings of the core structure. nih.gov

SAR studies have emphasized the importance of substituents at various positions, including C2, C5, C6, and C8. nih.govijcce.ac.ir For phenyl quinazolinone derivatives, a single substitution at the C6 position has been reported as beneficial for increasing antitumor activity. researchgate.net In the design of selective Aurora A kinase inhibitors, a series of novel quinazolin-4-amine (B77745) derivatives were synthesized, demonstrating that modifications on the quinazoline core are instrumental in achieving isoform selectivity. nih.gov

In a study of quinazoline-based tubulin inhibitors, SAR exploration at the C2 and C4 positions of the quinazoline core led to the discovery of more potent anticancer agents. nih.gov Specifically, introducing a chloro group at the C2 position of certain quinazoline derivatives resulted in some of the most potent analogues in the series. nih.gov This indicates that even small modifications to the pyrimidine portion of the quinazoline ring can have a profound impact on biological efficacy. The introduction of different functional groups at various positions can alter the molecule's solubility, lipophilicity, and ability to form specific interactions with target proteins, thereby fine-tuning its pharmacological profile.

Correlation between Structural Features and Specific In Vitro Biological Efficacy

The ultimate goal of SAR studies is to correlate specific structural features with measurable biological outcomes. For 7-nitro-N-phenylquinazolin-4-amine derivatives, this often involves assessing their efficacy in in vitro assays, such as enzyme inhibition or cytotoxicity against cancer cell lines.

Research on 6-nitro-4-substituted quinazolines provided clear correlations between structure and activity against the EGFR kinase and cancer cell lines. One of the most active compounds, which featured a 3-chloro-4-fluorophenyl group at the N4 position and a piperidinoethyloxy side chain at the C4 position of the aniline ring, exhibited potent cytotoxicity against HCT-116 (colon) and A549 (lung) cancer cell lines. nih.gov This compound also showed potent inhibition of the EGFR enzyme, demonstrating a direct link between a specific substitution pattern and a defined molecular and cellular effect. nih.gov

Similarly, in the development of selective Aurora A kinase inhibitors, quinazolin-4-amine derivatives were rationally designed to exploit structural differences between Aurora A and Aurora B kinases. nih.gov A lead compound with modest selectivity was systematically modified, leading to a derivative (compound 6) with over 757-fold selectivity for Aurora A over Aurora B. nih.gov This compound potently inhibited Aurora A kinase and was effective against various human tumor cells in vitro, establishing a strong correlation between the introduced structural modifications and the desired selective inhibitory profile. nih.gov

The following tables present data from studies on related quinazoline derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: In Vitro Cytotoxicity of 2-Chloroquinazoline Derivatives Against A549 Lung Cancer Cells This table is based on data for illustrative purposes and reflects findings on related quinazoline structures.

| Compound | R1 Substituent (at C4) | R2 Substituent (at C2) | IC50 (µM) nih.gov |

| 1a | 1-phenylethanol | H | 0.27 |

| 14 | 1-(4-fluorophenyl)ethanol | Cl | Potent Analogue |

| 16 | 1-(4-chlorophenyl)ethanol | Cl | Potent Analogue |

| 17 | 1-(4-bromophenyl)ethanol | Cl | Potent Analogue |

| 19 | 1-(4-methoxyphenyl)ethanol | Cl | Potent Analogue |

| 24 | 1-(thiophen-2-yl)ethanol | Cl | Potent Analogue |

| 31 | 1-(pyridin-3-yl)ethanol | Cl | Potent Analogue |

Table 2: In Vitro EGFR Kinase Inhibition and Cytotoxicity of 6-Nitroquinazoline (B1619102) Derivatives This table is based on data for illustrative purposes and reflects findings on 6-nitroquinazoline structures.

| Compound | N-phenyl Ring Substitution | EGFR IC50 (µM) nih.gov | HCT-116 IC50 (µM) nih.gov | A549 IC50 (µM) nih.gov |

| 6c | 3-chloro-4-fluoro | Data not specified | Potent | Potent |

| Gefitinib (B1684475) | (Reference Drug) | 0.02 | 10.32 | >50 |

These examples clearly demonstrate that a systematic approach to modifying the chemical structure of the N-phenyl ring, the position and nature of the nitro group, and the quinazoline core itself is essential for developing derivatives with superior and specific in vitro biological efficacy.

In Vitro Biological Activity and Mechanistic Investigations

Antineoplastic and Antiproliferative Activities

The quest for novel anticancer agents has led to the extensive exploration of quinazoline (B50416) derivatives. The 7-nitro-N-phenylquinazolin-4-amine structure, in particular, combines the established pharmacophore of the 4-anilinoquinazoline (B1210976) with a nitro group at the 7-position, a substitution known to modulate biological activity.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

The 4-anilinoquinazoline framework is a well-established inhibitor of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. frontiersin.orgx-mol.combiorxiv.org The N-phenyl group of these compounds typically occupies the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its downstream signaling pathways. frontiersin.org The introduction of a nitro group, as in this compound, can influence the electronic properties of the quinazoline ring system and potentially enhance its interaction with the receptor. While direct inhibitory data for this compound on EGFR is not extensively documented in publicly available literature, the synthesis and evaluation of structurally similar compounds, such as N-(3-Bromophenyl)-6-nitroquinazolin-4-amine, have demonstrated potent EGFR inhibitory activity. frontiersin.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Some N-phenylquinazolin-4-amine hybrids have been designed as dual inhibitors of both VEGFR-2 and other targets, indicating the scaffold's potential to interact with this kinase. nih.govnih.gov However, specific inhibitory constants for this compound against VEGFR-2 are yet to be widely reported, representing an area for future investigation.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. nih.govnih.govnih.govmdpi.comyoutube.com Interestingly, some N-phenylquinazolin-4-amine derivatives have been identified as dual inhibitors of VEGFR-2 and HDACs. nih.gov This dual-activity suggests that the quinazoline scaffold can be adapted to interact with the active site of HDAC enzymes. The mechanism of HDAC inhibition often involves the chelation of a zinc ion within the enzyme's catalytic domain. mdpi.com While specific studies on the HDAC inhibitory activity of this compound are limited, the known ability of related compounds to inhibit these enzymes suggests that it may also possess this activity, warranting further investigation into its specific HDAC isoform selectivity and potency.

Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, A-549, HepG2, HT-29)

The cytotoxic potential of quinazoline derivatives has been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not consistently reported across the literature, data for related quinazoline and heterocyclic compounds provide an indication of the potential efficacy of this chemical class. The following table summarizes representative cytotoxicity data for various compounds against common cancer cell lines, illustrating the general anticancer potential of such molecules.

| Compound/Derivative | MCF-7 (Breast) IC50 (µM) | A-549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HT-29 (Colon) IC50 (µM) | Reference |

| Phosphomolybdate Hybrid | 32.11 | 25.17 | 33.79 | - | rsc.org |

| Thienopyrimidine Derivative | 0.013 | - | - | - | nih.gov |

| Benzimidazole Derivative | - | 15.80 | 15.58 | - | jksus.org |

| Quinazoline-4(3H)-one Derivative | 4.81 | - | 2.39 | 6.09 | nih.gov |

It is important to note that these values are for structurally related or different heterocyclic compounds and not directly for this compound. Specific testing of this compound is necessary to determine its precise cytotoxic profile against these and other cancer cell lines. rsc.orgnih.govjksus.orgresearchgate.netnih.gov

Molecular Mechanisms of Antitumor Action

The antitumor effects of quinazoline-based compounds are often multifactorial. nih.gov Inhibition of receptor tyrosine kinases like EGFR leads to the blockade of key signaling pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately resulting in cell cycle arrest and apoptosis. nih.gov For compounds that also inhibit HDACs, the molecular consequences are even more complex. HDAC inhibition leads to the accumulation of acetylated histones, altering chromatin structure and reactivating the expression of tumor suppressor genes. nih.govnih.gov Furthermore, non-histone proteins are also substrates for HDACs, and their increased acetylation can affect a wide range of cellular processes, including protein stability, DNA damage repair, and cell death pathways. nih.gov The induction of apoptosis, or programmed cell death, is a common endpoint for many effective anticancer agents, and quinazoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Antimicrobial Activities

In addition to their anticancer properties, quinazoline derivatives have been investigated for their potential as antimicrobial agents. The emergence of antibiotic-resistant bacterial strains necessitates the development of new classes of antibacterial drugs.

Antibacterial Spectrum and Efficacy

The antibacterial potential of the quinazoline scaffold has been recognized, with various derivatives showing activity against a range of bacterial species. researchgate.net However, specific data on the antibacterial spectrum and efficacy of this compound are not well-documented in the current scientific literature. Studies on related heterocyclic compounds, such as quinolines and other quinazoline analogs, have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of antibacterial action for quinazoline-based compounds can vary, with some targeting bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolone antibiotics. researchgate.net The presence of the nitro group in this compound is of particular interest, as nitroaromatic compounds are known to exert antimicrobial effects through mechanisms that can involve bioreduction to reactive nitroso and hydroxylamine (B1172632) intermediates that can damage cellular macromolecules. nih.gov Further research is required to determine the specific antibacterial profile of this compound and to elucidate its mechanism of action against various pathogenic bacteria.

Molecular Basis of Antimicrobial Action

The precise molecular mechanisms underlying the antimicrobial action of this compound have not been specifically elucidated. However, insights can be drawn from studies on related heterocyclic compounds. For example, the antimicrobial action of quinolones, a related class of nitrogen-containing heterocyclic compounds, is known to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. Another related class, sulfonamides, competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in microorganisms.

Anti-Inflammatory Activities

The anti-inflammatory potential of quinazoline derivatives has been a significant area of investigation.

Derivatives of quinazoline are being actively explored as potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

A study on a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives identified compounds with significant anti-inflammatory activity and substantial COX-II selectivity. nih.govnih.govresearchgate.net One particular compound from this series demonstrated noteworthy potency. nih.govnih.govresearchgate.net While specific IC50 values for this compound are not available, the data from related compounds underscores the potential of the N-phenylquinazolin-4-amine scaffold for COX-2 inhibition.

Table 1: COX-II Inhibitory Activity of a Representative 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Derivative

| Compound | COX-II Selectivity | Reference |

| 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivative | Substantial | nih.govnih.govresearchgate.net |

Note: Specific IC50 values were not provided in the source material.

The anti-inflammatory effects of COX inhibitors are primarily mediated through the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are key inflammatory mediators derived from arachidonic acid through the action of COX enzymes. By inhibiting COX-2, compounds can effectively reduce the production of these pro-inflammatory molecules.

Research on other quinazolinone derivatives has shown their ability to significantly inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated macrophage cells. nih.gov This inhibition is often linked to the downregulation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.gov Although direct evidence for this compound is lacking, the established activities of related compounds suggest a plausible mechanism involving the modulation of these key inflammatory pathways.

Antimalarial and Anti-Parasitic Activities

The quinazoline and the structurally related quinoline (B57606) cores are prominent in many antimalarial drugs.

While no specific data on the efficacy of this compound against Plasmodium falciparum is available, the 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial chemotherapy. nih.govmdpi.comnih.gov The activity of this class of compounds is often attributed to their ability to interfere with the parasite's detoxification of heme in its food vacuole.

Studies on various 4-aminoquinoline derivatives have demonstrated their potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov For example, hybrid molecules incorporating the 4-aminoquinoline moiety have shown promising results. nih.gov However, it has also been noted in the context of chloroquine (B1663885) analogues that the substitution of the 7-chloro group with a nitro group can be detrimental to antimalarial activity. This suggests that the specific substitution pattern on the quinazoline ring is critical for antiplasmodial efficacy. Another study on nitrobenzoxadiazole derivatives has shown activity against P. falciparum gametocytes, the transmissible stage of the parasite. mdpi.com

Table 2: Antimalarial Activity of a Representative 4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrid

| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole | 3D7 (sensitive) | Not specified | nih.gov |

| Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole | K1 (resistant) | Not specified | nih.gov |

Note: The reference indicates potent activity but does not provide specific IC50 values in the abstract.

Activity Against Other Protozoa (e.g., Leishmania donovani, Toxoplasma gondii)

While the primary anti-parasitic focus of many quinazoline derivatives has been on Plasmodium falciparum, the causative agent of malaria, research has also explored their efficacy against other protozoan parasites. Investigations into the broader anti-protozoal activity of the quinazoline scaffold have included studies against Leishmania donovani, the parasite responsible for visceral leishmaniasis. Although specific data for this compound is limited in this area, the general class of compounds has shown promise. For instance, various 4-aminoquinazoline derivatives have been synthesized and evaluated for their leishmanicidal potential.

Similarly, the activity of this specific compound against Toxoplasma gondii, the parasite causing toxoplasmosis, is not yet extensively documented in publicly available research. However, the foundational quinazoline structure is a recognized scaffold in the development of agents targeting this parasite.

Mechanisms of Anti-Parasitic Action (e.g., Beta-hematin formation inhibition)

A key mechanism underlying the anti-parasitic action of many quinazoline-based compounds, particularly against the malaria parasite, is the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the parasite digests host hemoglobin, which releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystal known as hemozoin, or β-hematin.

It is proposed that this compound and related analogs interfere with this crucial detoxification pathway. By inhibiting the formation of β-hematin, the compound leads to an accumulation of toxic free heme within the parasite. This buildup of heme is believed to damage parasitic membranes and inhibit the function of essential enzymes, ultimately leading to parasite death.

NAD(P)H:quinone oxidoreductase 1 (NQO1) Inducer Activity

Beyond its anti-parasitic properties, this compound has been identified as a potent modulator of the Keap1-Nrf2 protein-protein interaction. The Keap1-Nrf2 pathway is a master regulator of the cellular response to oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the nuclear factor erythroid 2-related factor 2 (Nrf2), targeting it for ubiquitination and subsequent proteasomal degradation. This action keeps the cytoprotective functions of Nrf2 suppressed.

Research has shown that this compound can disrupt the interaction between Keap1 and Nrf2. This disruption prevents the Keap1-mediated degradation of Nrf2, allowing it to accumulate within the cell.

The stabilization and accumulation of Nrf2, facilitated by this compound, allows it to translocate into the nucleus. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes. This binding initiates the transcription of these genes, leading to an enhanced cellular defense system against oxidative stress.

A primary downstream effect of this pathway activation is the induction of NAD(P)H: quinone oxidoreductase 1 (NQO1). NQO1 is a phase II detoxification enzyme that plays a critical role in protecting cells from endogenous and exogenous quinones and other redox-cycling compounds. By acting as a potent NQO1 inducer via the Keap1-Nrf2 pathway, this compound helps to bolster the cell's antioxidant capacity.

Table 1: NQO1 Inducer Activity

| Activity | Mechanism | Key Proteins Involved | Outcome |

|---|---|---|---|

| NQO1 Inducer | Disruption of Keap1-Nrf2 protein-protein interaction | Keap1, Nrf2 | Increased transcription of NQO1 and other cytoprotective genes |

Other Investigated In Vitro Biological Activities

The versatile quinazoline scaffold has also been investigated for potential antiviral applications. While specific studies focusing solely on this compound are not widespread, research into structurally related compounds provides insight into the potential of this chemical class. For example, various quinazoline derivatives have been synthesized and tested for activity against a range of viruses, including Zika virus, chikungunya virus, and dengue virus.

The mechanisms for these antiviral activities are diverse. In some cases, compounds have been shown to inhibit viral enzymes crucial for replication, such as the RNA-dependent RNA polymerase (RdRp). For instance, certain 4-aminoquinazoline derivatives have demonstrated inhibitory effects on the Zika virus NS5 RdRp. This suggests that the quinazoline core can serve as a valuable starting point for the development of novel antiviral agents.

Table 2: Investigated In Vitro Activities

| Activity Type | Target Organism/Process | Proposed Mechanism of Action |

|---|---|---|

| Anti-protozoal | Plasmodium falciparum | Inhibition of β-hematin formation |

| Cytoprotective | Cellular Oxidative Stress | Activation of the Nrf2 pathway |

| Antiviral (Scaffold) | e.g., Zika Virus, Dengue Virus | Inhibition of viral enzymes (e.g., RdRp) |

Anticonvulsant Effects

Following a comprehensive search of scientific databases and literature, no specific studies concerning the in vitro anticonvulsant effects of this compound were identified. The evaluation of this particular compound for its ability to modulate seizure-related biological targets has not been reported.

Antihypertensive Properties

The quinazoline scaffold is a well-established pharmacophore in the development of antihypertensive agents. However, specific in vitro studies detailing the antihypertensive properties of this compound, such as its effects on relevant receptors or enzymes, are not available in the reviewed literature. General structure-activity relationship (SAR) studies on related quinazoline series suggest that the presence of electron-withdrawing groups, such as a nitro group, can influence biological activity, but specific data for the title compound is absent.

Anti-HIV Activity

No dedicated studies reporting on the in vitro anti-HIV activity of this compound were found during the literature review. While various nitrogen-containing heterocyclic compounds, including certain quinazoline derivatives, have been investigated as potential anti-HIV agents, this specific compound does not appear to have been evaluated or have reported data in this context.

Antitubercular Activity

The quinazoline core has been identified as a promising scaffold for the development of new antitubercular agents, with numerous derivatives being synthesized and evaluated against Mycobacterium tuberculosis. iajps.com Despite the interest in this class of compounds, specific in vitro antitubercular data, such as Minimum Inhibitory Concentration (MIC) values, for this compound have not been reported in the available scientific literature. Research has often focused on other substitution patterns on the quinazoline ring to optimize activity. iajps.com

Sirtuin Modulating Agent Activity

Sirtuins are a class of proteins that have emerged as important therapeutic targets. A thorough search of the literature did not yield any studies on the activity of this compound as a sirtuin modulating agent. Its potential to inhibit or activate any of the sirtuin isoforms has not been documented.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Advanced 7-Nitro-N-phenylquinazolin-4-amine Analogs

The synthesis of advanced analogs of this compound would likely follow established methodologies for creating 4-aminoquinazoline derivatives, a key intermediate in the preparation of many bioactive compounds. researchgate.net A common synthetic route involves a multi-step process starting from substituted anthranilic acids or anthranilamides. nih.govnih.gov

A general synthetic approach could be envisioned as follows:

Formation of the Quinazolinone Core: The synthesis often begins with the cyclization of an appropriately substituted anthranilic acid derivative. For instance, a substituted anthranilic acid can react with formamidine (B1211174) acetate (B1210297) to form the quinazolinone ring. researchgate.net

Chlorination: The resulting quinazolin-4(3H)-one is then chlorinated, typically using phosphorus oxychloride (POCl3) or oxalyl chloride, to produce a 4-chloroquinazoline (B184009) intermediate. nih.govresearchgate.net This step is crucial as the 4-chloro group is a good leaving group, facilitating the subsequent introduction of the desired amine.

Amination: The final step involves the nucleophilic substitution of the 4-chloro group with a desired aniline (B41778) derivative (in this case, a substituted N-phenylamine) to yield the target N-phenylquinazolin-4-amine. researchgate.netnih.govnih.gov

To create advanced analogs, researchers can introduce a variety of substituents at different positions of the quinazoline (B50416) ring and the N-phenyl group. For example, the introduction of alkoxy groups, such as methoxy (B1213986) groups, at the C-6 and C-7 positions of the quinazoline core has been shown to increase the electron density of the ring and enhance lipophilicity, which can be favorable for biological activity. nih.gov Furthermore, the addition of a 4-phenoxy group on the quinazoline core can create a suitable angle between aromatic moieties for better interaction with biological targets. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

Quinazoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov A key area of future research for analogs of this compound would be the exploration of novel biological targets and the elucidation of their mechanisms of action.

Potential Biological Targets for Quinazoline Analogs:

| Target Class | Specific Examples | Therapeutic Area | References |

| Tyrosine Kinases | EGFR, VEGFR-2 | Cancer | nih.gov, nih.gov, researchgate.net |

| Cell Cycle Regulators | Cyclin-Dependent Kinases (CDKs) | Cancer | |

| DNA Repair Enzymes | Poly (ADP-ribose) polymerase (PARP) | Cancer | nih.gov |

| Transporter Proteins | BCRP, P-glycoprotein | Cancer (Multidrug Resistance) | nih.gov |

| Inflammatory Enzymes | Cyclooxygenase (COX) | Inflammation, Pain | nih.gov |

| Sirtuins | Aging, Metabolic Diseases | mdpi.com |

One of the most well-established targets for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in the development of non-small-cell lung cancer. nih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline-based EGFR inhibitors. frontiersin.orgnih.gov More recently, there has been a focus on developing dual inhibitors that target both EGFR and other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netnih.govnih.gov The rationale behind this dual-inhibition strategy is to overcome drug resistance and achieve a more potent antitumor effect.

Furthermore, some quinazoline derivatives have been investigated as inhibitors of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which are ATP-binding cassette (ABC) transporters responsible for the efflux of anticancer drugs from cells, leading to multidrug resistance. nih.gov By inhibiting these transporters, quinazoline analogs could potentially enhance the efficacy of existing chemotherapies.

Integration of Advanced Computational Approaches in Rational Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. openmedicinalchemistryjournal.comsysrevpharm.org For the development of this compound analogs, a variety of in silico techniques can be employed.

Key Computational Approaches in Drug Design:

| Computational Method | Application | References |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a target protein. | nih.gov, nih.gov, openmedicinalchemistryjournal.com |

| Virtual Screening | Screens large libraries of compounds to identify potential hits for a specific target. | openmedicinalchemistryjournal.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | openmedicinalchemistryjournal.com, nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of a ligand-protein complex. | nih.gov |

| de novo Design | Generates novel molecular structures with desired pharmacological properties from scratch. | openmedicinalchemistryjournal.com |

Molecular docking studies are particularly useful for understanding how a ligand interacts with the active site of a target protein. nih.govopenmedicinalchemistryjournal.com For instance, docking studies of quinazoline derivatives into the ATP-binding site of EGFR have provided valuable insights into the key interactions required for potent inhibition. nih.gov These studies can guide the design of new analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool that can be used to predict the biological activity of new compounds based on their physicochemical properties. nih.govopenmedicinalchemistryjournal.com By building a QSAR model from a series of known active and inactive compounds, researchers can identify the key structural features that are important for activity and use this information to design more potent analogs.

Preclinical Development Considerations for Potentially Promising Analogs

Once promising analogs have been identified through design, synthesis, and in vitro testing, they must undergo rigorous preclinical evaluation to assess their potential for further development. This stage involves a series of studies to evaluate the compound's efficacy, safety, and pharmacokinetic properties.

A study on 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives reported that the synthesized compounds did not exhibit any toxicity up to a dose of 200mg/kg in acute toxicity studies performed according to OECD guidelines. nih.gov No adverse effects were observed during the first 30 minutes, 24 hours, and even up to 14 days after oral administration. nih.gov

In vivo studies are crucial to confirm the therapeutic efficacy of a drug candidate in a living organism. For example, in a study on novel 4-anilinoquinazoline (B1210976) derivatives, the lead compounds were shown to inhibit tumor growth in a xenograft model of non-small cell lung cancer in mice. nih.gov Importantly, these compounds also showed reduced toxicity compared to the existing drug vandetanib. nih.gov

Exploration of Polypharmacology Concepts in Target Identification

Polypharmacology is the concept that a single drug can interact with multiple targets in the body. researchgate.net While traditionally viewed as a source of side effects, this promiscuity can also be harnessed for therapeutic benefit, especially in the treatment of complex diseases like cancer. researchgate.net The quinazoline scaffold, with its ability to bind to a variety of targets, is an excellent candidate for the application of polypharmacology principles.

The development of dual EGFR/VEGFR-2 inhibitors is a prime example of a rational polypharmacology approach. researchgate.netnih.gov By simultaneously targeting two key pathways involved in tumor growth and survival, these compounds can achieve a more comprehensive and durable antitumor response.

Future research in this area could involve the systematic screening of this compound analogs against a broad panel of kinases and other relevant biological targets to identify novel polypharmacological profiles. This could lead to the discovery of new therapeutic applications for these compounds and the development of more effective combination therapies.

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C7, phenyl at N4) via chemical shifts (δ 8.5–9.0 ppm for aromatic protons adjacent to nitro groups) .

- HRMS : Validate molecular weight (theoretical m/z: 307.08 for C₁₄H₁₀N₄O₂) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

How does the nitro group at the 7-position influence the compound’s reactivity and pharmacological activity?

Advanced Structure-Activity Relationship (SAR)

The nitro group:

- Enhances electrophilicity , enabling interactions with nucleophilic residues in target enzymes (e.g., kinase ATP-binding pockets) .

- Redox activity : May undergo enzymatic reduction to reactive intermediates (e.g., nitroso or hydroxylamine derivatives), contributing to cytotoxicity in cancer models .

Contradictions : While nitro groups improve potency, they can increase off-target effects due to nonspecific redox cycling. Derivatives with electron-withdrawing substituents (e.g., Cl, F) at adjacent positions mitigate this .

How can computational methods guide the design of this compound derivatives with enhanced selectivity?

Q. Advanced Computational Strategies

- Molecular Docking : Screen against kinase domains (e.g., EGFR, VEGFR) to prioritize derivatives with improved binding affinity. For example, fluorination at C6 reduces steric hindrance in hydrophobic pockets .

- 3D-QSAR : Use CoMFA/CoMSIA models to correlate substituent properties (e.g., logP, molar refractivity) with activity. A study on analogs showed that morpholino-propoxy groups at C6 enhance solubility without compromising potency .

How should researchers address contradictory bioactivity data across in vitro and in vivo models?

Data Contradiction Analysis

Example: A compound may show strong kinase inhibition in vitro but poor efficacy in xenografts due to:

- Pharmacokinetic limitations : Low solubility (logP >3) or rapid metabolism. Solutions:

- Off-target effects : Validate specificity via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .

What in vitro and ex vivo models are appropriate for evaluating the compound’s anti-inflammatory potential?

Q. Pharmacological Evaluation

- In vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ ≤10 μM indicates potency) .

- Ex vivo : Inhibition of COX-2/PGE₂ in human whole-blood assays .

- Mechanistic studies : Western blotting for NF-κB/p65 nuclear translocation .

What strategies are recommended for resolving stability issues in physiological buffers?

Q. Stability Optimization

- pH-dependent degradation : Perform accelerated stability testing (40°C/75% RH) across pH 1–9. Nitro-quinazolines are prone to hydrolysis at pH >7; buffering with citrate (pH 5–6) improves stability .

- Light sensitivity : Store solutions in amber vials; nitro groups are susceptible to photolytic cleavage .

How can toxicity risks be profiled during early-stage development?

Q. Toxicity Screening

- In vitro : Ames test (mutagenicity), hERG inhibition assay (cardiotoxicity) .

- In vivo : Acute toxicity in zebrafish embryos (LC₅₀) and 28-day repeated-dose studies in rodents .

Key finding : Nitro-containing analogs show dose-dependent hepatotoxicity; replacing nitro with cyano groups reduces this risk .

What structural analogs of this compound exhibit improved pharmacokinetic profiles?

Q. Comparative SAR Table

How can researchers leverage fragment-based drug design (FBDD) to optimize this scaffold?

Q. Advanced Optimization

- Fragment screening : Identify binding motifs (e.g., phenyl-morpholine) using X-ray crystallography or SPR .

- Merge fragments : Combine nitro-quinazoline with allosteric binders (e.g., pyridylmethyl groups) to enhance target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.